molecular formula C21H23NO4S B15094383 3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanyl-pentanoic Acid

Cat. No.: B15094383
M. Wt: 385.5 g/mol
InChI Key: XYWOGXWKXWWADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homomethionine is a synthetic amino acid derivative that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a derivative of methionine, an essential amino acid crucial for protein synthesis and metabolism. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-homomethionine typically involves the protection of the amino group of L-beta-homomethionine with the Fmoc group. This process can be achieved through the reaction of L-beta-homomethionine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of Fmoc-L-beta-homomethionine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-homomethionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amino group.

    Substitution: Peptide bonds.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-beta-homomethionine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protective group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .

Biology

In biological research, Fmoc-L-beta-homomethionine is used to study protein structure and function. It can be incorporated into peptides to investigate the role of methionine residues in protein folding and stability .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Modified peptides containing Fmoc-L-beta-homomethionine are being investigated for their antimicrobial and anticancer properties .

Industry

In the industrial sector, Fmoc-L-beta-homomethionine is used in the production of specialty chemicals and pharmaceuticals. Its ability to form stable peptide bonds makes it valuable in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of Fmoc-L-beta-homomethionine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the desired peptide is synthesized, the Fmoc group can be removed to reveal the free amino group, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-beta-homomethionine is unique due to its beta modification, which can influence the conformation and reactivity of peptides. This modification can enhance the stability and bioactivity of peptides, making it a valuable tool in peptide synthesis and drug development .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOGXWKXWWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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